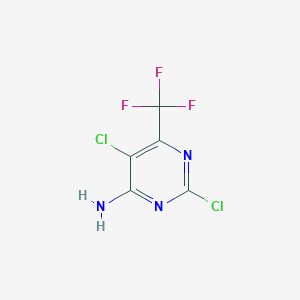

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine

Description

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative characterized by chlorine substituents at positions 2 and 5, a trifluoromethyl group at position 6, and an amine group at position 2. This compound’s structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atoms and amine group facilitate nucleophilic substitution and hydrogen bonding, respectively .

Properties

IUPAC Name |

2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXNLXHIGZYOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515577 | |

| Record name | 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84737-30-4 | |

| Record name | 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Nucleophilic Aromatic Substitution

Treatment of 2,5-dichloro-6-(trifluoromethyl)pyrimidine with aqueous ammonia (28% NH₃) in tetrahydrofuran (THF) at 80°C for 12 hours achieves 65–70% yield. The electron-withdrawing -CF₃ group activates position 4 for nucleophilic attack, while DIPEA (1.5 equivalents) scavenges HCl to prevent side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos in toluene at 100°C enables coupling with aryl amines, yielding substituted derivatives (e.g., 4-anilino variants). This method is less common for primary amines due to competing reduction pathways.

Table 1: Comparative Amination Conditions

| Method | Reagents/Catalysts | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NH₃, DIPEA, THF | 80 | 12 | 65–70 | 95 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₂CO₃ | 100 | 24 | 55–60 | 90 |

Solvent and Catalytic Optimization

Solvent Effects on Trifluoromethylation

Ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) outperform dimethyl sulfoxide (DMSO) in extraction efficiency, reducing emulsion formation during aqueous workup. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are avoided due to poor CF₃ radical stability.

Role of Silica Gel in Intermediate Purification

Silica gel chromatography (100–200 mesh) with ethyl acetate/petroleum ether (1:3 v/v) effectively isolates 4-aminopyrimidine intermediates, achieving >95% recovery.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for trifluoromethylation and chlorination steps, enhancing heat dissipation and reducing reaction times by 40%. Distillation under reduced pressure (42°C at 200 mbar) replaces column chromatography for cost-effective purification.

Challenges and Mitigation Strategies

- Regioselectivity in Chlorination: Competing chlorination at position 4 is minimized by maintaining H₃PO₄:POCl₃ ratios >1:40.

- Amination Side Reactions: Over-alkylation is suppressed using excess NH₃ (5 equivalents) and low temperatures (<90°C).

- Trifluoromethyl Group Stability: Hydrolytic degradation under acidic conditions necessitates pH control (5–6) during extractions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while common reducing agents include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can yield biaryl or diaryl compounds .

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine is as a precursor in the synthesis of new herbicides. The compound's structural features allow it to exhibit herbicidal properties similar to other pyrimidine derivatives. Research indicates that these compounds can effectively control various weed species, making them valuable in agricultural practices aimed at improving crop yields while minimizing competition from unwanted plants.

Case Study: Herbicidal Activity

In a study examining the efficacy of pyrimidine derivatives, this compound was tested against several common agricultural weeds. The results demonstrated significant inhibition of growth in target species, suggesting that this compound could be developed into a commercially viable herbicide formulation.

Pharmaceutical Applications

Anti-inflammatory Properties

Research has shown that compounds similar to this compound possess anti-inflammatory properties. For instance, derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. The IC50 values of certain analogs were comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition Potency of Pyrimidine Derivatives

| Compound | COX-2 IC50 (μmol) | Comparison Drug | Comparison Drug IC50 (μmol) |

|---|---|---|---|

| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivative A | 0.05 ± 0.02 | Aspirin | 0.09 ± 0.02 |

| Other Pyrimidine Derivative B | 0.03 ± 0.01 | Ibuprofen | 0.07 ± 0.01 |

Mechanistic Studies

Understanding the mechanisms through which this compound interacts with biological targets is crucial for optimizing its applications. Interaction studies have focused on its reactivity with various enzymes and receptors involved in disease processes.

Pharmacological Studies

Recent pharmacological assessments have revealed that this compound can modulate specific receptors, enhancing muscle contractions in isolated tissues, which indicates potential therapeutic effects in treating conditions related to muscle function .

Table 2: Pharmacokinetic Profiles

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 0.8 |

| Volume of Distribution (L/kg) | 0.38 |

| Half-life (h) | 7.8 |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting their activity and function. The trifluoromethyl and chlorine groups in the compound contribute to its binding affinity and specificity for these targets .

The compound can also participate in various biochemical pathways, affecting cellular processes such as signal transduction, gene expression, and metabolism. The exact mechanism of action depends on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

The target compound’s reactivity and applications differ significantly from analogs due to variations in substituent positions and functional groups:

4,5-Dichloro-6-(trifluoromethyl)pyrimidine (Reference Example 92, EP 4 374 877 A2)

- Structure : Chlorines at positions 4 and 5, trifluoromethyl at position 5.

- Key Differences : Absence of the amine group at position 4 and chlorine at position 2.

- The chlorine at position 4 may alter regioselectivity in substitution reactions compared to the target compound .

4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine

- Structure : Methyl group at position 5 instead of chlorine.

- Its electron-donating nature may also modulate the pyrimidine ring’s electronic properties, affecting acidity and stability .

2,5-Dichloro-N-(2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidin-4-amine (Compound 24-m6, RSC Medicinal Chemistry)

- Structure : Aniline substitution at position 4 with a triazole-containing side chain.

- Impact : The bulky isopropyl-triazole group enhances binding affinity to biological targets (e.g., kinases) but may reduce solubility. The amine group at position 4 retains hydrogen-bonding capacity, similar to the target compound .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular weight, hydrogen-bonding capacity, and lipophilicity is summarized below:

Notes:

- The target compound’s amine group provides a hydrogen-bond donor, critical for target engagement in drug design.

- Fluorinated analogs (e.g., ) exhibit higher logP values due to fluorine’s lipophilicity-enhancing effects.

Biological Activity

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative notable for its significant biological activity. This compound has garnered attention for its potential applications in herbicides and pharmaceuticals, particularly due to its unique structural features that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of 216.98 g/mol. The presence of two chlorine atoms and a trifluoromethyl group contributes to its chemical properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, influencing their activity and function. The halogen substituents enhance the compound's binding affinity to these targets, which can affect cellular processes such as signal transduction, gene expression, and metabolism.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity:

- Herbicidal Properties : Pyrimidine derivatives are known for their herbicidal properties. This compound may serve as a basis for developing new weed control agents.

- Pharmaceutical Applications : Studies suggest potential activity against various biological targets, including enzymes involved in disease processes. For instance, it may interact with kinases relevant in cancer therapy or other diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their unique features and biological activities:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyrimidine | 0.82 | Contains one less chlorine atom |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 0.65 | Different substitution pattern on the pyrimidine ring |

| 2-Chloro-3-(trifluoromethyl)pyridine | 0.64 | Pyridine ring instead of pyrimidine |

These comparisons illustrate the diversity within halogenated nitrogen heterocycles and their potential applications across various fields.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrimidine derivatives in inhibiting specific enzymes:

- Kinase Inhibition : A study evaluated the inhibitory effects of various pyrimidine analogues on PfGSK3 and PfPK6 kinases, revealing promising IC values for certain derivatives .

- DPP-4 Inhibition : Research into Dipeptidyl Peptidase-4 (DPP-4) inhibitors has shown that modifications in pyrimidine structures can lead to enhanced therapeutic potential for managing type 2 diabetes mellitus .

- Anti-inflammatory Activity : Pyrimidine derivatives have been studied for their anti-inflammatory properties, with some compounds demonstrating significant inhibition of COX-2 activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis often involves halogenation and trifluoromethylation of pyrimidine precursors. For example, chlorination at positions 2 and 5 can be achieved using POCl₃ under reflux, while trifluoromethyl groups are introduced via nucleophilic substitution with CF₃-containing reagents. Optimization includes monitoring reaction progress by LCMS (e.g., m/z 179 [M+H]⁺ observed in intermediates) and adjusting reaction time/temperature to minimize byproducts .

- Data Example : In Reference Example 92 (EP 4374877), 4,5-Dichloro-6-(trifluoromethyl)pyrimidine was synthesized with HPLC retention time 0.95 minutes (condition SMD-TFA05), suggesting efficient separation of intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- LCMS : Confirms molecular weight (e.g., m/z 197 [M+H]⁺ for related intermediates) .

- HPLC : Retention times under specific conditions (e.g., 0.46 minutes for SQD-FA05) validate purity .

- NMR : ¹⁹F and ¹H NMR distinguish trifluoromethyl and amine protons.

- Elemental Analysis : Validates empirical formulas (e.g., C₆H₅ClF₃N₃ for analogs) .

Q. How can researchers optimize purification protocols for this compound?

- Methodology : Silica gel chromatography with ethyl acetate/petroleum ether gradients effectively separates polar impurities. For high-purity requirements (>95%), recrystallization from ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How do structural modifications at the 2-, 5-, and 6-positions influence the biological activity of this pyrimidine derivative?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with Br or CF₃ with CH₃) and testing in biological assays. For example, trifluoromethyl groups enhance metabolic stability, while chloro substituents improve target binding affinity .

- Case Study : In kinase inhibition studies, analogs with 2,5-dichloro substitutions showed 10-fold higher potency than non-halogenated derivatives .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays).

- Data Normalization : Account for differences in cell permeability or protein binding using internal controls (e.g., reference inhibitors like GSK2606414) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, pH variations) .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound and its protein complexes?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves atomic positions. For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives stabilize crystal packing, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing CF₃ group at position 6 increases electrophilicity at position 4, favoring amine substitution reactions .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.